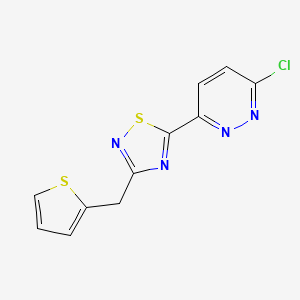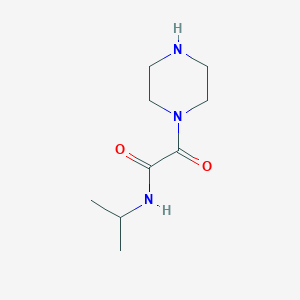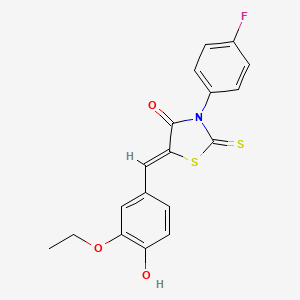![molecular formula C28H26N4O4S2 B12126479 2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(3-methylphenyl)amino]- CAS No. 1030625-15-0](/img/structure/B12126479.png)
2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(3-methylphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Thiazolidinedione: thiazolidinedione or TZD ) is a heterocyclic compound with the chemical formula C₃H₃NO₂S . It features a five-membered ring containing sulfur and nitrogen atoms. TZDs have attracted attention due to their pharmacological properties, particularly as peroxisome proliferator-activated receptor (PPAR) activators .
Preparation Methods
a. Synthetic Routes: The synthesis of 2,4-thiazolidinedione involves various methods. One common approach is the Knoevenagel condensation of aromatic aldehydes with 2,4-thiazolidinedione. For example, researchers have reported the synthesis of a library of 2,4-thiazolidinedione conjugates using this method, followed by reduction with hydrogen gas and Pd/C catalyst .
b. Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions and purification steps ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Thiazolidinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction of the carbonyl group yields the corresponding dihydrothiazolidinedione.
Substitution: Substituents can be introduced at the ring nitrogen or sulfur atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., Pd/C).
Substitution: Various nucleophiles (e.g., amines, thiols).
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction leads to the dihydrothiazolidinedione form.
Scientific Research Applications
2,4-Thiazolidinedione has diverse applications:
Antihyperglycemic Activity: It serves as a starting material for drugs used to manage diabetes.
Aging Research: Studies have explored its effects on aging processes, particularly in kidney tissues.
Mechanism of Action
The primary mechanism involves activation of PPARs, which regulate gene expression related to glucose and lipid metabolism. By modulating these pathways, TZDs impact insulin sensitivity and lipid homeostasis.
Comparison with Similar Compounds
2,4-Thiazolidinedione stands out due to its unique structure and PPAR-activating properties. Similar compounds include other thiazolidinediones like pioglitazone and rosiglitazone .
Properties
CAS No. |
1030625-15-0 |
|---|---|
Molecular Formula |
C28H26N4O4S2 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
5-(3-methylanilino)-3-[[4-[[5-(3-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C28H26N4O4S2/c1-17-5-3-7-21(13-17)29-23-25(33)31(27(35)37-23)15-19-9-11-20(12-10-19)16-32-26(34)24(38-28(32)36)30-22-8-4-6-18(2)14-22/h3-14,23-24,29-30H,15-16H2,1-2H3 |
InChI Key |
FENGPXPYFDITJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)CN4C(=O)C(SC4=O)NC5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12126399.png)




![(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid](/img/structure/B12126424.png)





![Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-](/img/structure/B12126473.png)

![6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12126478.png)
